molecular formula C12H10FNO3 B3136006 2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid CAS No. 407640-15-7

2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Cat. No. B3136006
CAS RN: 407640-15-7
M. Wt: 235.21 g/mol
InChI Key: BYFWOMRUSAYTCY-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxazoline and has been extensively studied for its pharmacological properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and physical-chemical properties of derivatives of 1,2,4-triazole, which include compounds similar to "2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid," have been explored. These compounds are noted for their potential biological activities, such as analgesic, anti-inflammatory, and antimicrobial effects. Additionally, they can serve as intermediates for the synthesis of more complex chemical structures (Salionov, 2015).

Biological Activities and Applications

  • Research on nickel ferrite nanoparticles has demonstrated their catalytic activity in the synthesis of oxazolone derivatives. These compounds, including structures similar to "this compound," were evaluated for their antioxidant and antimicrobial activities, highlighting their potential in medical and pharmaceutical applications (Rao et al., 2019).

Pharmaceutical Development

  • The photo-degradation of thiazole-containing compounds, related to "this compound," was studied to understand their stability under light exposure. This research is crucial for the development of stable pharmaceutical compounds (Wu et al., 2007).

Potential Therapeutic Uses

  • Some derivatives of oxazol-4-yl-acetic acids have been synthesized and tested for their ability to inhibit aldose reductase, an enzyme involved in diabetic complications. These compounds, including those structurally related to "this compound," showed promising in vivo activity, suggesting their potential use in preventing cataract development in diabetic conditions (La Motta et al., 2008).

properties

IUPAC Name

2-[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-7-10(6-11(15)16)14-12(17-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFWOMRUSAYTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Intermediate 11 (2.98 g) in ethanol (25 ml) was treated with aqueous sodium hydroxide (2.5M, 18 ml) and the solution stirred at 70° C. for 3.5 h then allowed to cool. The material was concentrated in vacuo to remove the ethanol, then the aqueous phase was washed with ethyl acetate (30 ml). The aqueous phase was adjusted to pH1 by addition of aqueous hydrochloric acid (5M) and the desired acid was extracted into ethyl acetate (1×100 ml, 1×50 ml). The combined organic phases were washed with dilute aqueous sodium chloride, dried (Na2SO4), filtered and the solution concentrated in vacuo to give the title compound as a cream solid (2.54 g).
Name
Intermediate 11
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Reactant of Route 3
2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Reactant of Route 4
2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Reactant of Route 5
2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Reactant of Route 6
2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

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